Bis(2,2,6,6-tetramethylpiperidin-4-yl) propanedioate
Overview
Description
Bis(2,2,6,6-tetramethylpiperidin-4-yl) propanedioate is a chemical compound known for its unique structure and properties. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used in various industrial and scientific applications due to its stability and reactivity.
Mechanism of Action
Target of Action
Bis(2,2,6,6-tetramethylpiperidin-4-yl) propanedioate, also known as a Hindered Amine Light Stabilizer (HALS), primarily targets polymers . It acts as a heat controller that can react with phenolic antioxidants incorporated in polymers .
Mode of Action
The compound interacts with its targets (polymers) by reacting with phenolic antioxidants incorporated in them . This reaction helps control the heat and thus, stabilizes the polymers against degradation.
Biochemical Pathways
It’s known that the compound plays a crucial role in the stabilization of polymers, particularly in strong light environments .
Result of Action
The primary result of the action of this compound is the stabilization of polymers. It helps to prevent or slow down spontaneous changes in and ageing of polymers .
Action Environment
The efficacy and stability of this compound are influenced by environmental factors such as temperature and light exposure. It is particularly effective in strong light environments, where it can improve the performance of plastics .
Biochemical Analysis
Biochemical Properties
Bis(2,2,6,6-tetramethylpiperidin-4-yl) propanedioate is known to be a low molecular weight ultra violet (UV) hindered amine light stabilizer (HALS) made up of nitroxyl radicals . It acts as a heat controller that can react with phenolic antioxidants incorporated in polymers
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2,6,6-tetramethylpiperidin-4-yl) propanedioate typically involves the reaction of 2,2,6,6-tetramethylpiperidine with propanedioic acid derivatives. One common method includes the esterification of 2,2,6,6-tetramethylpiperidin-4-ol with propanedioic acid in the presence of a catalyst such as sulfuric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous-flow synthesis techniques. These methods enhance the efficiency and yield of the compound by optimizing reaction conditions such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Bis(2,2,6,6-tetramethylpiperidin-4-yl) propanedioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroxide radicals, which are useful in polymer stabilization.
Reduction: The compound can be reduced to form amines, which are valuable intermediates in organic synthesis.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring is modified by different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxone, reducing agents such as hydrogen in the presence of a catalyst, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include nitroxide radicals, amines, and substituted piperidine derivatives, each with specific applications in various fields .
Scientific Research Applications
Bis(2,2,6,6-tetramethylpiperidin-4-yl) propanedioate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate
- 2,2,6,6-Tetramethylpiperidine
- 2,2,6,6-Tetramethylpiperidin-4-ol
Uniqueness
What sets Bis(2,2,6,6-tetramethylpiperidin-4-yl) propanedioate apart from these similar compounds is its specific structure that allows for enhanced stability and reactivity. Its ability to form stable nitroxide radicals makes it particularly valuable in applications requiring long-term stability and resistance to oxidative degradation .
Properties
IUPAC Name |
bis(2,2,6,6-tetramethylpiperidin-4-yl) propanedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N2O4/c1-18(2)10-14(11-19(3,4)22-18)26-16(24)9-17(25)27-15-12-20(5,6)23-21(7,8)13-15/h14-15,22-23H,9-13H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBLGWVHPYOSAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)OC(=O)CC(=O)OC2CC(NC(C2)(C)C)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361342 | |
Record name | bis(2,2,6,6-tetramethylpiperidin-4-yl) propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20361342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56677-79-3 | |
Record name | bis(2,2,6,6-tetramethylpiperidin-4-yl) propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20361342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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